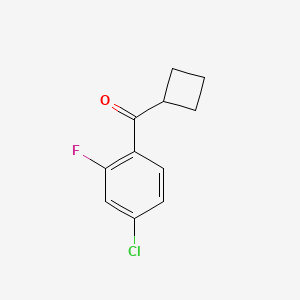

4-Chloro-2-fluorophenyl cyclobutyl ketone

説明

Significance of Aryl Cyclobutyl Ketones in Contemporary Organic Chemistry

Aryl cyclobutyl ketones are significant scaffolds in modern organic chemistry due to the prevalence of the cyclobutane (B1203170) motif in biologically active molecules and natural products. nih.govnih.gov The unique, conformationally restricted geometry of the cyclobutane ring makes it a valuable component in drug design. nih.gov Specifically, 1,3-disubstituted cyclobutanes are emerging as important structures in medicinal chemistry, with several small molecules containing this motif entering clinical trials for treating conditions like cognitive and autoimmune diseases. nih.govresearchgate.net

The chemical utility of aryl cyclobutyl ketones lies in their capacity to serve as versatile intermediates for synthesizing more complex molecules. fiveable.me They are precursors for creating valuable cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.net Research has demonstrated that aryl cyclobutyl ketones can undergo a Norrish-Yang cyclization, followed by a palladium-catalyzed C-C bond cleavage and functionalization, to produce a variety of cis-γ-substituted cyclobutyl aryl ketones. nih.govresearchgate.net This two-step sequence represents a formal γ-C–H functionalization of the cyclobutyl ketone. nih.gov Furthermore, enantioselective C(sp³)-H arylation of cyclobutyl ketones has been achieved, allowing for the synthesis of structurally complex, chiral trisubstituted cyclobutanes from simpler starting materials. nih.govresearchgate.net The reactivity of aryl cyclobutyl ketones also extends to photochemical transformations, where they can be converted to aryl bicyclo[1.1.1]pentanols. nih.govacs.org

Overview of Research Directions for Halogenated Cyclobutyl Ketones

The presence of halogen substituents on the aryl ring of cyclobutyl ketones opens up further avenues for synthetic diversification, making halogenated cyclobutyl ketones a key area of research. Halogen atoms can act as versatile handles for introducing other functional groups through various cross-coupling reactions, significantly expanding the synthetic utility of these building blocks.

Current research directions focus on several key areas. One major focus is the development of novel and efficient synthetic methods for accessing these compounds. This includes the direct α-halogenation of aryl ketones and methods for producing γ-halo-substituted ketones. nih.govmdpi.com For instance, a straightforward method for synthesizing γ-halo-substituted ketones involves the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative addition of halides to 1-substituted cyclobutanols. nih.gov

Another significant research direction is the application of these halogenated ketones in the synthesis of complex target molecules. The electronic effects of the halogen substituents can influence the reactivity of the ketone and the aryl ring, which can be exploited in various chemical transformations. The investigation into compounds like 4-Chloro-2-fluorophenyl cyclobutyl ketone and its analogs is driven by the potential to create novel structures with desirable pharmacological properties, leveraging the established importance of both the cyclobutane ring and halogenated aromatic moieties in medicinal chemistry.

Table of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 898791-09-8 sigmaaldrich.com |

| 4-Chloro-2-fluorophenyl cyclopropyl (B3062369) ketone | 898790-24-4 sigmaaldrich.com |

| Cyclobutyl-4-fluorophenyl ketone | 31431-13-7 guidechem.com |

| 4-Chlorophenyl cyclopropyl ketone | 6640-25-1 nih.gov |

| 4-Chlorophenyl cyclobutyl ketone | 77585-25-2 nih.gov |

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | Not specified in results |

| 5-chloro-2-pentanone | Not specified in results |

Structure

3D Structure

特性

IUPAC Name |

(4-chloro-2-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDTVMUWSRHOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642545 | |

| Record name | (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-09-8 | |

| Record name | (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluorophenyl Cyclobutyl Ketone and Analogues

Strategies for the Construction of Substituted Cyclobutyl Ketone Frameworks

The construction of the cyclobutyl ketone framework, particularly when substituted with specific aryl groups, requires sophisticated synthetic strategies. These methods often focus on creating the four-membered ring with high levels of control over stereochemistry and functional group compatibility.

Cycloaddition Reactions in Cyclobutyl Ketone Synthesis

Cycloaddition reactions represent one of the most direct and efficient pathways to cyclobutane (B1203170) rings. researchgate.net These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with the concerted or stepwise formation of new sigma bonds.

Enantioselective [2+2] photocycloaddition reactions are a powerful tool for the synthesis of chiral cyclobutanes. researchgate.net These reactions typically involve the irradiation of two alkene components, leading to the formation of a cyclobutane ring. acs.org Achieving enantioselectivity has been a significant challenge, but recent advances utilize chiral catalysts, such as Lewis acids, or chiral sensitizers to control the stereochemical outcome. researchgate.netacs.org For instance, the intramolecular [2+2] photocycloaddition of 3-alkenyl-2-cycloalkenones can be rendered enantioselective by using an AlBr₃-activated oxazaborolidine as a chiral Lewis acid catalyst. researchgate.net Similarly, visible-light-mediated photocatalysis, often employing ruthenium or iridium complexes, can facilitate [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org This strategy allows for the rapid assembly of complex and sterically congested cyclobutane scaffolds from readily available starting materials. nih.gov

| Reactant(s) | Catalyst/Sensitizer | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 3-Alkenyl-2-cycloalkenones | AlBr₃-activated oxazaborolidine | Bicyclic cyclobutane | 54–86 | 76–96 | researchgate.net |

| Aryl enones | Ru(bipy)₃Cl₂ | Substituted cyclobutane | High | N/A (Diastereoselective) | organic-chemistry.org |

| 2'-Hydroxychalcones + Styrenes | Chiral Lewis Acid / Triplet Sensitizer | Diarylcyclobutane | High | High | researchgate.net |

| Phenanthrene-9-carboxaldehydes + Olefins | Chiral oxazaborolidine Lewis acid | Fused cyclobutane | 46-93 | 82-98 | researchgate.net |

While [2+2] cycloadditions are common, formal [3+1] cycloaddition strategies have also been developed for accessing cyclobutane frameworks. nih.gov This approach typically involves the reaction of a three-carbon synthon with a one-carbon component. These reactions can provide access to 1,3-difunctionalized cyclobutanes, which are valuable scaffolds in drug discovery. nih.gov The resulting cyclobutanols serve as versatile intermediates that can be readily oxidized to the corresponding cyclobutyl ketones. Although less common than other cycloaddition methods, the [3+1] approach offers an alternative route to the cyclobutane core, often with unique stereochemical control. nih.gov

Strain-Release-Driven Carbon-Carbon Cleavage and Functionalization in Cyclobutyl Ketones

Highly strained polycyclic molecules are valuable precursors for the synthesis of functionalized monocyclic systems. The energy stored in the strained framework can be harnessed as a driving force for selective bond cleavage and subsequent functionalization. Bicyclo[1.1.1]pentan-2-ol, which can be generated from a parent cyclobutyl aryl ketone via a Norrish-Yang cyclization, is a key intermediate in this type of transformation. nih.gov The strain within this bicyclic system facilitates a palladium-catalyzed C-C bond cleavage. nih.gov This process generates an organopalladium(II) intermediate that can be trapped by various coupling partners, such as aryl, heteroaryl, alkenyl, or alkynyl iodides, to yield cis-1,3-difunctionalized cyclobutanes stereospecifically. nih.gov This sequence represents a formal γ-C–H functionalization of the starting cyclobutyl ketone. nih.gov The activation of C-C σ-bonds in less strained systems like cyclopentanones and cyclohexanones has also been reported, though it remains a more challenging area. nih.govresearchgate.net

| Starting Material | Intermediate | Catalyst/Reagents | Coupling Partner | Product | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Aryl cyclobutyl ketone | Aryl bicyclo[1.1.1]pentan-2-ol | UV light (Norrish-Yang), then Pd(II) catalyst | Aryl/Heteroaryl Iodides | cis-γ-Arylated cyclobutyl ketone | Exclusive cis-selectivity | nih.gov |

| Aryl cyclobutyl ketone | Aryl bicyclo[1.1.1]pentan-2-ol | UV light (Norrish-Yang), then Pd(II) catalyst | Alkenyl Iodides | cis-γ-Alkenylated cyclobutyl ketone | Exclusive cis-selectivity | nih.gov |

| Aryl cyclobutyl ketone | Aryl bicyclo[1.1.1]pentan-2-ol | UV light (Norrish-Yang), then Pd(II) catalyst | Alkynyl Iodides | cis-γ-Alkynylated cyclobutyl ketone | Exclusive cis-selectivity | nih.gov |

Electrophilic Additions to Methylenecyclobutanes Leading to Cyclobutyl Ketones

Methylenecyclobutanes serve as useful precursors for the synthesis of functionalized cyclobutanes, including cyclobutyl ketones. The exocyclic double bond is susceptible to electrophilic attack, leading to the formation of a cyclobutyl cation intermediate. This intermediate can be trapped by a nucleophile. Subsequent oxidation of the resulting functionalized cyclobutane can then yield the desired cyclobutyl ketone. For example, hydroboration-oxidation of a methylenecyclobutane (B73084) would yield a cyclobutylmethanol, which can be oxidized to the corresponding ketone. Alternatively, ozonolysis of the double bond provides a direct route to the cyclobutyl ketone framework. This strategy allows for the introduction of a ketone functionality onto a pre-formed cyclobutane ring.

Cascade and Domino Reactions for Cyclobutyl Ketone Architectures

Selective Functionalization and Derivatization Strategies on Cyclobutyl Ketone Precursors

The cyclobutyl ketone scaffold, a core component of 4-Chloro-2-fluorophenyl cyclobutyl ketone, serves as a versatile precursor for a variety of advanced chemical transformations. Modern synthetic strategies have moved beyond simple preparations to focus on the selective functionalization and derivatization of this moiety. These methodologies enable the introduction of complex molecular architectures and diverse functional groups with high levels of control, which is critical for creating sophisticated analogues for various scientific applications. Key areas of progress include the direct functionalization of carbon-hydrogen (C-H) bonds, the development of stereoselective reactions to generate chiral molecules, and the conversion of the ketone group into other valuable functionalities.

Directed Carbon-Hydrogen Functionalization of Cyclobutyl Ketone Scaffolds (e.g., γ-C-H Functionalization)

Directing group strategies have become a powerful tool for the selective activation of otherwise inert C-H bonds in cyclobutyl ketones. A notable advancement is the formal γ-C-H functionalization, which allows for the synthesis of valuable cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This transformation is typically achieved through a sequential two-step process that circumvents the challenges of direct, long-range C-H activation.

The process commences with a Norrish-Yang cyclization of a cyclobutyl aryl ketone precursor. nih.govbohrium.com This photochemical reaction generates a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.govresearchgate.net This intermediate is then subjected to a ligand-enabled, palladium-catalyzed carbon-carbon (C-C) bond cleavage and subsequent functionalization. nih.govnih.gov This sequence effectively installs a variety of substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov This method has proven effective for introducing a range of aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govnih.govresearchgate.net

Another sophisticated approach involves the use of transient directing groups (TDGs) to achieve enantioselective β-C(sp³)–H arylation of aliphatic ketones. nih.gov In this palladium(II)-catalyzed reaction, an α-amino acid is used as a chiral transient directing group, which reversibly forms an imine with the cyclobutyl ketone. nih.gov This strategy directs the catalyst to a specific C-H bond, enabling the introduction of an aryl group with high enantioselectivity. nih.gov The use of an electron-deficient pyridone ligand has been identified as crucial for achieving high levels of stereocontrol. nih.gov

| Methodology | Position Functionalized | Key Intermediate/Strategy | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Formal γ-C-H Arylation/Alkenylation/Alkynylation | γ-position | Bicyclo[1.1.1]pentan-2-ol | 1. UV light (Norrish-Yang) 2. Pd(II) catalyst with ligand | cis-1,3-difunctionalized cyclobutanes | nih.gov, nih.gov |

| Enantioselective β-C-H Arylation | β-position | Chiral Transient Directing Group (TDG) | Pd(OAc)₂, Chiral α-amino acid, Pyridone ligand, Ag₃PO₄ | Chiral trisubstituted cyclobutanes with high enantioselectivity | nih.gov |

Stereoselective Transformations for Chiral Cyclobutyl Ketone Derivatives

The synthesis of chiral cyclobutyl ketone derivatives is of significant interest, and stereoselective transformations are central to achieving this goal. Catalytic enantioselective functionalization of pre-existing cyclobutane rings is a powerful strategy for creating molecular diversity from common starting materials. researchgate.net

As mentioned previously, the palladium-catalyzed C(sp³)–H arylation using a chiral transient directing group is a premier example of a stereoselective transformation applied to cyclobutyl ketones. nih.gov This method allows for the creation of chiral centers on the cyclobutane ring with excellent enantiomeric ratios (e.g., 96:4 to 98:2 er). nih.gov A fascinating aspect of this system is that the enantioselectivity can be reversed by employing different silver salts, such as switching from silver trifluoroacetate (B77799) (AgTFA) to silver phosphate (B84403) (Ag₃PO₄), which likely alters the rate-limiting step of the catalytic cycle. nih.gov This catalytic system is effective for a variety of cyclobutyl alkyl ketones, tolerating functional groups like phenyl, methoxy, and other cycloalkyl groups. nih.gov

Other stereoselective methods have been developed for scaffolds containing the cyclobutyl moiety. For instance, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved through a 1,3-dipolar cycloaddition with diazomethane. doi.org In this case, the existing chirality of the cyclobutyl group directs the approach of the reagent to one face of the double bond, resulting in the formation of cyclopropanes as single diastereomers. doi.org While not a direct transformation of a cyclobutyl ketone, this principle of substrate-controlled stereoselection is a cornerstone of synthesizing chiral cyclobutane-containing molecules and can be conceptually applied to derivatives of this compound.

| Transformation | Substrate Type | Reagents/Catalyst | Key Feature | Product Type | Reference |

|---|---|---|---|---|---|

| Enantioselective β-C(sp³)–H Arylation | Cyclobutyl alkyl ketones | Pd(OAc)₂, chiral TDG, pyridone ligand, Ag salt | Catalyst-controlled enantioselectivity; reversible by changing Ag salt | Enantioenriched β-arylated cyclobutyl ketones | nih.gov |

| Diastereoselective Cyclopropanation | Chiral cyclobutyl dehydro amino acids | Diazomethane | Substrate-controlled π-facial diastereoselection | Cyclopropyl (B3062369) amino acids as single diastereomers | doi.org |

Conversion of Cyclobutyl Ketone Moieties to Diverse Functional Groups

The ketone moiety within the cyclobutyl ketone structure is a versatile functional handle that can be transformed into a wide array of other chemical groups, significantly broadening the structural diversity of accessible analogues. nih.gov Following the successful C-H functionalization of cyclobutyl aryl ketones, the enabling aryl ketone group can be readily converted.

Classic organic reactions such as the Baeyer-Villiger oxidation and the Beckmann rearrangement are highly effective for this purpose. nih.gov

Baeyer-Villiger Oxidation : Treatment of a cyclobutyl aryl ketone with a peracid (e.g., m-CPBA) results in an ester. This reaction proceeds with the selective migration of either the cyclobutyl or the aryl group. The regioselectivity of this migration allows for the cleavage of the aryl-acyl bond, producing an acyl cyclobutanol (B46151) derivative. nih.gov

Beckmann Rearrangement : The ketone can first be converted to its corresponding oxime. Upon treatment with acid, the oxime undergoes rearrangement to form an amide. In the context of the cis-γ-functionalized cyclobutyl aryl ketones, this transformation can be controlled to selectively cleave the cyclobutyl-acyl bond, yielding a cyclobutane carboxylic anilide. nih.gov

Beyond these rearrangements, the ketone can serve as a precursor for alcohols via reduction (e.g., with sodium borohydride) or for alkenes via Wittig-type reactions. The aryl portion of an aryl cyclobutyl ketone also offers opportunities for further modification. For example, a p-methoxyphenyl substituent can be oxidized using a ruthenium catalyst to provide a carboxylic acid, which is a versatile handle for further elaboration, such as amide coupling. nih.gov These transformations underscore the utility of the ketone group as a strategic linchpin for accessing a diverse library of cyclobutane analogues. nih.gov

Advanced Characterization and Theoretical Studies of 4 Chloro 2 Fluorophenyl Cyclobutyl Ketone

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

The definitive identification of 4-Chloro-2-fluorophenyl cyclobutyl ketone requires a multi-faceted spectroscopic approach. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment and purity verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data.

In the ¹H NMR spectrum, distinct signals would appear for the aromatic protons and the aliphatic protons of the cyclobutyl ring. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the cyclobutyl ring are expected to show complex multiplets in the upfield region, typically between 1.5 and 3.5 ppm, with their exact chemical shifts and couplings providing information on the ring's conformation. Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively assign proton and carbon signals and establish connectivity within the molecule ias.ac.in.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (typically downfield, >190 ppm), aromatic carbons (110-165 ppm), and the aliphatic carbons of the cyclobutyl ring (~15-50 ppm) niscpr.res.inopenmedscience.com. The carbon signals in the aromatic ring would also exhibit splitting due to carbon-fluorine coupling (J-coupling), providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 7.8 | Complex multiplets due to H-H and H-F coupling. |

| ¹H | Cyclobutyl (CH) | 3.0 - 4.0 | Multiplet, alpha to carbonyl. |

| ¹H | Cyclobutyl (CH₂) | 1.5 - 2.5 | Overlapping multiplets. |

| ¹³C | Carbonyl (C=O) | >195 | |

| ¹³C | Aromatic (C-F) | 155 - 165 (d) | Doublet due to C-F coupling. |

| ¹³C | Aromatic (C-Cl) | 130 - 140 | |

| ¹³C | Aromatic (C-H) | 115 - 135 | May show C-F coupling. |

| ¹³C | Cyclobutyl (CH) | 40 - 50 | Alpha to carbonyl. |

| ¹³C | Cyclobutyl (CH₂) | 15 - 30 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₀ClFO), the calculated exact mass provides a definitive identifier.

HRMS can distinguish the target molecule from other compounds with the same nominal mass, thereby serving as a powerful tool for purity assessment researchgate.netresearchgate.net. Furthermore, the isotopic pattern of the molecular ion peak is a key diagnostic feature. The presence of chlorine results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion (M) peak, confirming the presence of a single chlorine atom in the structure.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClFO |

| Molecular Weight | 212.65 g/mol sigmaaldrich.com |

| Calculated Exact Mass [M]⁺ | 212.0404 Da |

| Isotopic Peak [M+2]⁺ | 214.0375 Da |

| Relative Intensity of [M+2]⁺ | ~32.5% of [M]⁺ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra are highly sensitive to molecular structure and conformation. For this compound, several characteristic vibrational modes are expected.

The most prominent peak in the FT-IR spectrum would be the strong carbonyl (C=O) stretching vibration, typically found in the 1680-1700 cm⁻¹ region for aryl ketones niscpr.res.in. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range. The C-Cl and C-F stretching vibrations are also characteristic and typically appear in the fingerprint region (C-Cl: ~760-505 cm⁻¹, C-F: ~1250-1000 cm⁻¹) researchgate.netresearchgate.net. Studies on analogous compounds like 4-chloro-2-fluoro toluene (B28343) have utilized both experimental and theoretical approaches to assign these vibrational modes accurately nih.gov. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C=C bonds of the aromatic ring nih.govnih.gov.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Carbonyl (C=O) Stretch | 1680 - 1700 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-F Stretch | 1250 - 1000 | FT-IR |

| C-Cl Stretch | 760 - 505 | FT-IR |

Quantum Chemical and Computational Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules niscpr.res.insci-hub.se. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), an optimized molecular geometry of this compound can be calculated nih.govsemanticscholar.orgresearchgate.net.

These calculations can predict vibrational frequencies that show good agreement with experimental FT-IR and Raman spectra, aiding in the definitive assignment of complex spectral bands nih.govmdpi.com. Furthermore, DFT allows for the calculation of key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack niscpr.res.inresearchgate.net.

Table 4: Typical DFT-Calculated Properties

| Property | Description | Application |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | Provides the most stable conformation. |

| Vibrational Frequencies | Calculated IR and Raman active modes. | Aids in experimental spectra assignment nih.govnih.gov. |

| HOMO/LUMO Energies | Energies of frontier molecular orbitals. | Determines electronic properties and reactivity. |

| MEP Map | Visualization of charge distribution. | Predicts reactive sites for chemical reactions. |

Computational modeling is instrumental in studying the mechanisms of chemical reactions. For cyclobutyl ketones, photochemical reactions like the Norrish-Yang cyclization are of significant interest nih.govchem-station.com. This reaction involves the intramolecular abstraction of a γ-hydrogen by the photo-excited ketone, leading to a 1,4-diradical intermediate that can cyclize to form a bicyclo[1.1.1]pentan-2-ol nih.govnih.gov.

Theoretical methods can be used to model the entire reaction pathway. This includes locating the structures of transition states and intermediates, and calculating their relative energies acs.org. Such studies provide a detailed, step-by-step understanding of the reaction mechanism, explaining stereochemical outcomes and the formation of potential side products. By calculating the activation energies for different steps, computational models can predict the feasibility of a reaction under specific conditions, guiding synthetic efforts nih.govchemrxiv.org.

Conformational Analysis and Molecular Dynamics Simulations

Detailed research findings and data tables regarding the conformational analysis and molecular dynamics of this compound are not available in published scientific literature. Such an analysis would typically involve:

Conformational Analysis: This would identify the most stable three-dimensional shapes (conformers) of the molecule. Key parameters that would be reported include the relative energies of different conformers, the dihedral angles defining their shapes, and the energy barriers to rotation around key single bonds, such as the bond connecting the cyclobutyl ring to the ketone group and the bond between the ketone and the phenyl ring.

Molecular Dynamics Simulations: These simulations would model the movement of the atoms within the molecule over time, providing insights into its flexibility and interactions. Results would typically be presented in terms of root-mean-square deviation (RMSD) to assess the stability of the structure and root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most mobile.

Without dedicated scholarly research on this compound, it is not possible to provide scientifically accurate data for these subsections.

Application in Advanced Organic Synthesis and Material Science Building Blocks

Utilization of 4-Chloro-2-fluorophenyl Cyclobutyl Ketone as a Synthetic Synthon

As a synthetic synthon, this compound offers chemists a valuable starting point for building complex molecules. The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. In this context, the entire molecule can be used to introduce the cyclobutyl ketone fragment into a larger structure.

The reactivity of the ketone allows for transformations such as reductions, Grignard additions, and Wittig reactions to build more elaborate structures. Furthermore, the aryl ketone portion of the molecule can be ingeniously converted into other functional groups. For example, a Beckmann rearrangement can transform the ketone into a cyclobutane (B1203170) carboxylic anilide, while a Baeyer-Villiger oxidation can yield an acyl cyclobutanol (B46151). nih.gov These transformations allow for the selective cleavage of either the bond between the cyclobutyl ring and the carbonyl carbon or the bond between the aryl group and the carbonyl carbon, showcasing the compound's versatility. nih.gov

Role in the Synthesis of Complex Carbocyclic and Heterocyclic Frameworks

The development of new pharmaceuticals and materials often relies on the ability to create novel and complex three-dimensional structures. Aryl cyclobutyl ketones, including this compound, are instrumental in accessing such frameworks.

There is a growing interest in 1,3-difunctionalized cyclobutanes in medicinal chemistry as they can improve pharmacological properties like metabolic stability. nih.govdocumentsdelivered.com However, the controlled synthesis of these scaffolds, particularly with specific stereochemistry, has been a significant challenge. nih.govresearchgate.netresearchgate.netresearchgate.net

A groundbreaking two-step strategy has been developed that utilizes readily available aryl cyclobutyl ketones to produce cis-1,3-difunctionalized cyclobutanes with high stereospecificity. nih.govdocumentsdelivered.comresearchgate.net This method is particularly relevant for compounds like this compound, which possesses the required aryl ketone structure.

The process begins with a Norrish-Yang cyclization. nih.govnih.govnih.govchem-station.com In this photochemical reaction, UV light excites the ketone, which then abstracts a hydrogen atom from the γ-position of the cyclobutyl ring. This leads to the formation of a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net Research has shown that using a 365 nm UV source can significantly improve the yield of this step compared to broader spectrum mercury lamps. nih.gov

The second step involves a palladium-catalyzed carbon-carbon (C-C) bond cleavage of the bicyclic alcohol intermediate, followed by functionalization. nih.gov This strain-release-driven reaction allows for the introduction of a wide variety of substituents at the 3-position of the cyclobutane ring. nih.govresearchgate.netresearchgate.netresearchgate.net The reaction has been shown to be effective with a diverse range of coupling partners, as detailed in the table below.

| Coupling Partner Type | Example Coupling Partner | Product Type | Reported Yields |

|---|---|---|---|

| Aryl Iodides | Methyl 4-iodobenzoate | cis-γ-Arylated Cyclobutyl Ketones | Good to Excellent |

| Heteroaryl Iodides | 3-Iodopyridine | cis-γ-Heteroarylated Cyclobutyl Ketones | Good to Excellent |

| Alkenyl Iodides | (E)-(2-Iodovinyl)benzene | cis-γ-Alkenylated Cyclobutyl Ketones | Moderate to Good |

| Alkynyl Iodides | (Iodoethynyl)trimethylsilane | cis-γ-Alkynylated Cyclobutyl Ketones | Moderate to Good |

This sequential functionalization strategy provides a reliable route to valuable cis-1,3-disubstituted cyclobutane building blocks that were previously difficult to access. nih.gov

Spirocycles, which contain two rings connected by a single common atom, are increasingly important motifs in drug discovery due to their rigid, three-dimensional structures. nih.gov Ketones are common starting points for the synthesis of spirocyclic compounds. nih.gov While specific examples starting from this compound are not detailed in the literature, general methods for constructing spirocycles from cyclic ketones are applicable.

One such approach is the Matteson-type annulation, which can be used to prepare a variety of spirocyclic compounds from simple cyclic ketones. chemrxiv.org This iterative boron-homologation method allows for the diastereoselective and enantioselective formation of rings. chemrxiv.org The ketone functionality of this compound could serve as the anchor point for such annulation strategies to build complex spiro[3.n]alkane systems.

Another strategy involves the derivatization of spirocyclic cyclobutenes, which can be accessed from cyclobutyl ketones. nih.gov Catalytic arylboration of these cyclobutenes provides a route to highly substituted spirocyclic cyclobutanes. nih.gov

Development of New Synthetic Methodologies Featuring Cyclobutyl Ketones

The unique reactivity of aryl cyclobutyl ketones has been a catalyst for the development of novel synthetic methods. The strain inherent in the four-membered ring, combined with the electronic effects of the aryl ketone, enables transformations that are not possible with more conventional substrates.

The most prominent example is the aforementioned sequential Norrish-Yang/C-C functionalization cascade. nih.govresearchgate.net This methodology represents a significant advance in C-H functionalization, allowing for the activation of a typically unreactive C(sp³)–H bond at the γ-position, guided by the ketone. nih.gov

Furthermore, research into the reactivity of cyclobutyl systems has led to other innovative methods. Palladium-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones has been achieved using chiral transient directing groups, providing access to chiral trisubstituted cyclobutanes. nih.govresearchgate.net Additionally, palladium catalysis can induce a formal [2+2]-retrocyclization of cyclobutanols (derived from cyclobutyl ketones) through a twofold cleavage of C-C bonds. semanticscholar.org These methodologies highlight the rich and diverse chemistry that can be accessed from cyclobutyl ketone precursors.

| Methodology | Key Transformation | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Sequential γ-C-H Functionalization | Norrish-Yang Cyclization & Pd-Catalyzed C-C Cleavage | Bicyclo[1.1.1]pentan-2-ol | cis-1,3-Difunctionalized Cyclobutanes | nih.govresearchgate.netresearchgate.net |

| Enantioselective C-H Arylation | Pd(II)-Catalyzed C(sp³)-H Activation | Chiral Imine Intermediate | Chiral Trisubstituted Cyclobutanes | nih.gov |

| Formal [2+2]-Retrocyclization | Pd-Catalyzed 2-Fold C-C Cleavage | Sigma-Alkyl Palladium Complex | Styrene & Acetophenone Derivatives | semanticscholar.org |

| Matteson-Type Annulation | Iterative Boron-Homologation | Boronate Ester Intermediates | Spirocycles | chemrxiv.org |

Chemical Stability and Degradation Mechanism Research for Cyclobutyl Ketones

Investigation of Degradation Pathways under Various Chemical Conditions

Detailed investigations into the hydrolytic, oxidative, and photochemical degradation pathways of 4-Chloro-2-fluorophenyl cyclobutyl ketone have not been reported in the reviewed scientific literature.

Hydrolytic Stability Investigations

No specific studies on the hydrolytic stability of this compound were found. Generally, ketones are relatively resistant to hydrolysis under neutral conditions. However, the presence of the halogenated phenyl ring could influence the reactivity of the carbonyl group. Without experimental data, any discussion on its stability under varying pH conditions would be purely speculative.

Oxidative Degradation Studies

There is no available research detailing the oxidative degradation of this compound. The oxidation of ketones can be a complex process, often requiring harsh conditions and potentially leading to the cleavage of the cyclobutyl ring or the aromatic ring. Potential reactions could include Baeyer-Villiger oxidation, which would yield an ester, or more destructive oxidation leading to a variety of smaller, oxygenated molecules. However, the specific products and the conditions required for the degradation of this compound have not been determined.

Photochemical Degradation Pathways

While the photochemistry of aryl ketones is a well-studied field, specific data on the photochemical degradation of this compound is absent from the literature. Aryl cyclobutyl ketones are known to undergo characteristic photochemical reactions, such as Norrish Type I and Type II cleavages and the Norrish-Yang cyclization. The Norrish-Yang reaction, for instance, would involve the formation of a 1,4-biradical, leading to a bicyclo[1.1.1]pentanol derivative. The presence and position of the chloro and fluoro substituents on the aromatic ring would be expected to influence the quantum yields and the course of these photoreactions, but no specific studies have been published.

Kinetic Modeling and Mechanistic Elucidation of Degradation Processes

Due to the lack of experimental data on the degradation of this compound under various conditions, no kinetic modeling or detailed mechanistic elucidation has been performed for this compound. The development of a kinetic model requires experimental data on the rate of degradation under different concentrations, temperatures, and pH values, none of which are available. Similarly, a definitive elucidation of the degradation mechanisms would necessitate the identification of intermediates and final degradation products, which has not been reported.

Q & A

What are the optimal synthetic routes for 4-chloro-2-fluorophenyl cyclobutyl ketone, and how can regioselectivity challenges in halogenated aryl ketones be addressed?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) between cyclobutane derivatives and halogenated aryl precursors. For example:

- Friedel-Crafts Route : Cyclobutyl carbonyl chloride reacts with 4-chloro-2-fluorobenzene under AlCl₃ catalysis. Yields depend on solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C). Competing side reactions (e.g., over-acylation) require careful stoichiometric control .

- Suzuki Coupling : Aryl boronic esters (e.g., 4-chloro-2-fluorophenylboronic acid) react with cyclobutyl ketone precursors. Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves ~70% yield. Regioselectivity is enhanced using electron-withdrawing substituents to direct cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

Figure 1. General reaction scheme for the reduction of this compound to the corresponding secondary alcohol.

Figure 1. General reaction scheme for the reduction of this compound to the corresponding secondary alcohol.

Figure 2. Potential products from the Beckmann rearrangement of the oxime derived from this compound.

Figure 2. Potential products from the Beckmann rearrangement of the oxime derived from this compound.